2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol
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Overview
Description
2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and dimethoxyphenyl groups, and a phenol ring substituted with a methylbenzyl group. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through a condensation reaction between appropriate precursors. Subsequent steps involve the introduction of the amino and dimethoxyphenyl groups via nucleophilic substitution reactions. The final step includes the attachment of the methylbenzyl group to the phenol ring through etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, its interaction with certain kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-methylphenyl)oxy)phenol
- 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-ethylbenzyl)oxy)phenol
Uniqueness
Compared to similar compounds, 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylbenzyl group, in particular, enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy in biological applications.
Properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-4-6-17(7-5-16)15-33-19-9-10-20(22(30)13-19)25-21(14-28-26(27)29-25)18-8-11-23(31-2)24(12-18)32-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFFWRVOFUAWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC(=C(C=C4)OC)OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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